N-(2-chlorophenyl)-2-methylAlanine chemical structure and properties
N-(2-chlorophenyl)-2-methylAlanine chemical structure and properties
A Sterically Congested N-Aryl Amino Acid Scaffold for Peptidomimetics and Drug Discovery[1]
Executive Summary
N-(2-chlorophenyl)-2-methylAlanine (systematically 2-[(2-chlorophenyl)amino]-2-methylpropanoic acid ) represents a specialized class of non-proteinogenic amino acids.[1] Structurally, it combines the steric bulk of an
This molecule is primarily utilized in medicinal chemistry and peptidomimetics as a conformational constraint.[1] The simultaneous presence of the gem-dimethyl group (Thorpe-Ingold effect) and the N-(2-chlorophenyl) moiety forces the peptide backbone into highly specific torsion angles, often stabilizing
Chemical Identity & Physicochemical Profiling[1]
This compound is characterized by extreme steric congestion around the nitrogen atom, which significantly alters its reactivity compared to standard amino acids.[1]
Molecular Architecture
| Property | Specification |
| IUPAC Name | 2-[(2-chlorophenyl)amino]-2-methylpropanoic acid |
| Common Synonyms | N-(2-chlorophenyl)- |
| Molecular Formula | |
| Molecular Weight | 213.66 g/mol |
| SMILES | CC(C)(C(=O)O)Nc1ccccc1Cl |
| InChI Key | (Analogous to N-phenyl-Aib structure) |
Physicochemical Properties[1][2][4]
-
Lipophilicity (LogP): Estimated at 2.5 – 2.8 .[1] The ortho-chloro substituent and the gem-dimethyl group significantly increase lipophilicity compared to alanine or phenylglycine, enhancing membrane permeability.[1]
-
Acidity (pKa):
-
Carboxylic Acid: ~3.8 – 4.[1]0. Slightly stronger than typical aliphatic acids due to the inductive effect of the N-aryl group.[1]
-
Amine Basicity: The nitrogen is extremely weakly basic (pKa < 1.0).[1] The electron-withdrawing nature of the 2-chlorophenyl ring, combined with the steric hindrance of the gem-dimethyl group, prevents protonation at physiological pH. It acts effectively as a neutral amide-like nitrogen.[1]
-
-
Solubility: Low water solubility; high solubility in organic solvents (DCM, DMSO, Methanol).[1]
Synthetic Methodologies
Synthesizing sterically hindered N-aryl amino acids is challenging due to the low nucleophilicity of the aniline nitrogen and the steric bulk of the quaternary carbon. Two robust protocols are recommended.
Protocol A: The Modified Strecker Synthesis (Primary Route)
This method circumvents the steric hindrance of direct alkylation by assembling the quaternary center in situ.
Mechanism:
-
Condensation: 2-Chloroaniline reacts with acetone and cyanide (TMSCN or NaCN/AcOH) to form the
-aminonitrile.[1] -
Hydrolysis: The nitrile is hydrolyzed under acidic conditions to the carboxylic acid.[1]
Step-by-Step Protocol:
-
Reagents: 2-Chloroaniline (1.0 eq), Acetone (5.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Zinc Iodide (
, 0.05 eq, catalyst).[1] -
Reaction: Mix reagents in a sealed tube at 0°C, then warm to room temperature. Stir for 12-24 hours.
-
Workup: Concentrate in vacuo. Dissolve residue in conc.[1] HCl (12M) and reflux for 4-6 hours to hydrolyze the nitrile.
-
Purification: Neutralize with NaOH to pH 4 (isoelectric point). Extract with Ethyl Acetate.[1] Recrystallize from Ethanol/Water.[1]
Protocol B: Copper-Catalyzed Ullmann Coupling (Alternative)
Useful if the
Reagents: Methyl
Synthesis Workflow Diagram
Caption: Modified Strecker Synthesis pathway for sterically hindered N-aryl amino acids.
Conformational Analysis & Applications
The "Double-Lock" Mechanism
This molecule is a powerful tool in structural biology due to two synergistic effects:
-
Thorpe-Ingold Effect (Gem-Dimethyl): The two methyl groups on the
-carbon restrict the torsion angles, heavily favoring helical conformations (specifically -helix or -helix) over extended sheets.[1] -
Orthogonal Steric Clash: The 2-chlorophenyl group at the nitrogen creates a steric clash with the gem-dimethyl group.[1] This forces the N-aryl ring to rotate out of the plane, locking the N-C
bond rotation.
Result: Incorporation of this residue into a peptide chain rigidly locks the local conformation, often nucleating a turn or helix.
Drug Design Applications[1][4][5]
-
Fibrate Bioisosteres: The structure is the nitrogen analog of Clofibric Acid (O-linked).[1] Replacing the ether oxygen with an amine (N-linked) alters the hydrogen bond donor/acceptor profile and metabolic stability (cytochrome P450 oxidation resistance).[1]
-
NSAID Scaffolds: Structurally related to Tolfenamic Acid and Mefenamic Acid , but with an aliphatic carboxylic acid tail rather than a benzoic acid.[1] This variation can reduce gastric irritation (lower acidity) while maintaining COX-inhibitory potential.[1]
Conformational Logic Diagram
Caption: Synergistic steric effects leading to conformational locking in peptides.[1]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).[1] Potential sensitizer due to the aniline moiety.[1]
-
Storage: Store in a cool, dry place. The compound is chemically stable but should be protected from strong oxidizers.[1]
-
Disposal: Incineration in a chemical waste facility equipped with scrubbers (due to chlorine content).[1]
References
-
Synthesis of N-Aryl-alpha-Amino Acids: Al-Rawi, J. et al. "Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts."[1][2] University of the Sunshine Coast Research Bank.[1] Available at: [Link][1]
-
Conformational Effects of Aib: Toniolo, C. et al.[1] "The Thorpe-Ingold Effect in Peptide Synthesis." Biopolymers.[1] (General Reference for Aib properties).
-
Palladium-Catalyzed Arylation: "Synthesis of chiral α-amino acids via Pd(II)-catalyzed enantioselective C–H arylation of α-aminoisobutyric acid." Chemical Science. Available at: [Link]
-
Related NSAID Structures: "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules. Available at: [Link][1][3][4]
Sources
- 1. 2-Chloro-L-phenylalanine | C9H10ClNO2 | CID 2761491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [research.usc.edu.au]
- 4. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
